molecular formula C6H11BrO2 B1582518 Methyl 5-bromovalerate CAS No. 5454-83-1

Methyl 5-bromovalerate

Cat. No. B1582518
CAS RN: 5454-83-1
M. Wt: 195.05 g/mol
InChI Key: RAVVJKCSZXAIQP-UHFFFAOYSA-N
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Description

Methyl 5-bromovalerate, also known as Methyl 5-bromopentanoate or Pentanoic acid, 5-bromo-, methyl ester, is a chemical compound with the molecular formula C6H11BrO2 . It has an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da . It is employed as an intermediate in the production of Apixaban .


Synthesis Analysis

Methyl 5-bromovalerate can be synthesized from methyl hydrogen adipate . The process involves treating the silver salt of methyl hydrogen adipate with bromine . The reaction is quite vigorous at first and may require occasional cooling .


Molecular Structure Analysis

The linear formula of Methyl 5-bromovalerate is Br(CH2)4COOCH3 . It has a molecular weight of 195.05 .


Physical And Chemical Properties Analysis

Methyl 5-bromovalerate is a liquid at room temperature . It has a refractive index of 1.463 (lit.) and a density of 1.363 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 5-bromovalerate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of Apixaban , an anticoagulant used to prevent blood clots . Its role in the synthesis involves the introduction of the bromine atom into the molecular structure, which is a key step in constructing the complex architecture of many pharmaceuticals.

Safety and Hazards

In case of eye contact with Methyl 5-bromovalerate, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If it comes in contact with the skin, it should be washed off immediately with plenty of water for at least 15 minutes and medical attention should be sought . If inhaled, the person should be moved to fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and medical attention should be sought . If ingested, vomiting should not be induced and medical attention should be sought . Thermal decomposition can lead to the release of irritating gases and vapors .

Mechanism of Action

Target of Action

Methyl 5-bromovalerate, also known as Methyl 5-bromopentanoate, is a chemical compound with the molecular formula C6H11BrO2 The primary targets of Methyl 5-bromovalerate are not well-documented in the literature

Mode of Action

It’s important to note that the interaction of Methyl 5-bromovalerate with its potential targets would depend on the chemical properties of the compound, including its molecular structure .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 5-bromovalerate are currently unknown. It’s worth noting that methyl 5-bromovalerate is a fatty acid ester , and fatty acid esters are known to play roles in various biochemical processes, including lipid metabolism.

Pharmacokinetics

Its physical properties such as a density of1.363 g/mL at 25 °C and a refractive index of n20/D 1.463 could influence its bioavailability and pharmacokinetics.

Result of Action

As a fatty acid ester , it may participate in biological processes involving lipids, but the specific effects would depend on its interaction with cellular targets.

Action Environment

The action, efficacy, and stability of Methyl 5-bromovalerate could be influenced by various environmental factors. For instance, thermal decomposition of Methyl 5-bromovalerate can lead to the release of irritating gases and vapors . Therefore, the compound should be stored in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

methyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVVJKCSZXAIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063907
Record name Methyl 5-bromovalerate
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromovalerate

CAS RN

5454-83-1
Record name Methyl 5-bromopentanoate
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Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Pentanoic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromovalerate
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Record name Methyl 5-bromovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 5-bromovalerate in organic synthesis?

A1: Methyl 5-bromovalerate serves as a valuable intermediate in organic synthesis. As described in the research, it can be synthesized from methyl silver adipate through a bromination reaction. [] This highlights its role as a building block for creating more complex molecules.

Q2: What are the potential applications of Methyl 5-bromovalerate in medicinal chemistry?

A2: While the provided abstracts don't directly address the applications of Methyl 5-bromovalerate, its use as an intermediate suggests potential relevance in medicinal chemistry. The second abstract focuses on the synthesis and evaluation of 4-hydroxycarbazole derivatives for their anti-inflammatory and antioxidant activities. [] Considering the importance of halogens, particularly bromine, in influencing the pharmacological properties of drug candidates, Methyl 5-bromovalerate could potentially serve as a starting material or intermediate in synthesizing novel compounds with desirable biological activities.

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